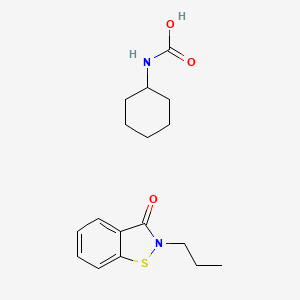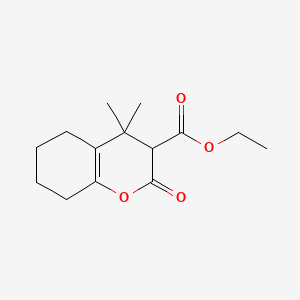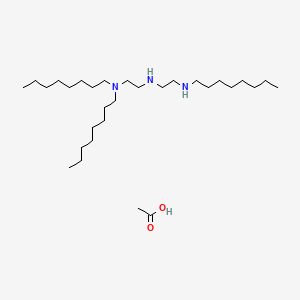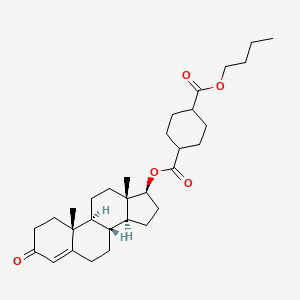
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C₉H₂₀ClNO₃. It is known for its unique chemical structure, which includes an epoxy group, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride typically involves the reaction of epichlorohydrin with diethanolamine, followed by quaternization with ethyl chloride. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Commonly used solvents include water or alcohols.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of epichlorohydrin and diethanolamine.
Reaction Control: Precise control of temperature and pH to optimize the reaction rate.
Purification: The product is purified through distillation or crystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The epoxy group can react with nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Epoxide Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed.
Oxidized or Reduced Derivatives: Products with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of surfactants, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride involves its interaction with various molecular targets:
Epoxide Group: The reactive epoxide group can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification.
Quaternary Ammonium Group: This group can interact with negatively charged surfaces, such as bacterial cell membranes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,3-Epoxypropyl)trimethylammonium chloride
- (2,3-Epoxypropyl)dimethylbenzylammonium chloride
Uniqueness
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride is unique due to its combination of an epoxy group and a quaternary ammonium group, which provides both reactivity and antimicrobial properties. This makes it more versatile compared to similar compounds that may lack one of these functional groups .
Eigenschaften
CAS-Nummer |
94213-21-5 |
|---|---|
Molekularformel |
C9H20ClNO3 |
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
ethyl-bis(2-hydroxyethyl)-(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C9H20NO3.ClH/c1-2-10(3-5-11,4-6-12)7-9-8-13-9;/h9,11-12H,2-8H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CYZBTLOUSPYJHS-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CCO)(CCO)CC1CO1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)








![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)



![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
